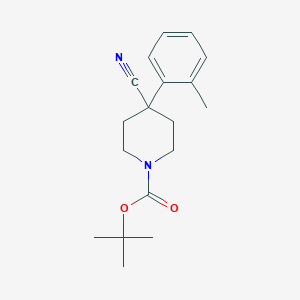

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine

説明

特性

IUPAC Name |

tert-butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-14-7-5-6-8-15(14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEBAGFBPWSVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627068 | |

| Record name | tert-Butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186347-28-4 | |

| Record name | tert-Butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine: A Key Intermediate in Synthetic Opioid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is continually evolving, with a constant demand for novel molecular scaffolds and versatile building blocks. Among these, substituted piperidines hold a prominent position due to their prevalence in a wide array of biologically active compounds. This guide focuses on a specific, yet highly significant, member of this class: 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine . This compound has emerged as a critical intermediate in the synthesis of certain fentanyl analogs, most notably ortho-methylfentanyl.[1][2] Understanding its synthesis, properties, and handling is therefore of paramount importance for researchers in the fields of opioid research, forensic science, and regulatory compliance. This document serves as a comprehensive technical resource, providing in-depth scientific insights and practical methodologies related to this pivotal chemical entity.

Molecular Overview and Physicochemical Properties

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine, with the CAS Number 186347-28-4, is a C4-disubstituted N-Boc protected piperidine derivative.[3] The structure features a piperidine ring with its nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial for modulating the reactivity of the piperidine nitrogen during synthetic sequences and can be readily removed under acidic conditions. The C4 position of the piperidine ring is quaternary, bearing both a cyano (-C≡N) group and a 2-methylphenyl (o-tolyl) group. This unique substitution pattern makes it a valuable precursor for creating more complex molecular architectures.

Table 1: Physicochemical Properties of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine

| Property | Value | Source |

| CAS Number | 186347-28-4 | [3] |

| Molecular Formula | C₁₈H₂₄N₂O₂ | [3] |

| Molecular Weight | 300.40 g/mol | [3] |

| IUPAC Name | tert-butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate | [3] |

| SMILES | CC1=CC=CC=C1C2(C#N)CCN(C(OC(C)(C)C)=O)CC2 | [3] |

Synthesis Strategies and Methodologies

Strategy 1: Arylation followed by Cyanation of a Piperidone Precursor

This approach commences with the readily available 1-Boc-4-piperidone and involves a Grignard reaction to introduce the 2-methylphenyl group, followed by the introduction of the cyano group.

Diagram 1: Synthesis via Arylation and Cyanation.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(o-tolyl)piperidine-1-carboxylate

-

To a solution of 2-bromotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to initiate the formation of the Grignard reagent, 2-methylmagnesium bromide.

-

Cool the Grignard solution to 0 °C and add a solution of 1-Boc-4-piperidone in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

Step 2: Synthesis of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine

-

Dissolve the crude tertiary alcohol from the previous step in a suitable aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Add a cyanating agent, such as trimethylsilyl cyanide (TMSCN), and a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine.

Causality Behind Experimental Choices: The use of a Grignard reagent is a classic and effective method for forming carbon-carbon bonds by adding an aryl group to a ketone. The subsequent cyanation of the tertiary alcohol is a nucleophilic substitution reaction, often facilitated by a Lewis acid to activate the hydroxyl group as a good leaving group.

Strategy 2: α-Arylation of a Cyanopiperidine Precursor

An alternative approach involves the direct arylation of an activated cyanopiperidine derivative. This method can be challenging due to the potential for competing side reactions.

Diagram 2: Synthesis via α-Arylation.

Experimental Protocol (Hypothetical):

-

In a flame-dried flask under an inert atmosphere, dissolve 1-Boc-4-cyanopiperidine in anhydrous THF.

-

Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the α-cyano carbanion.

-

After stirring for a suitable time at low temperature, add a solution of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a suitable ligand.

-

Add 2-iodotoluene to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography to obtain the final product.

Causality Behind Experimental Choices: This strategy relies on the generation of a nucleophilic carbanion adjacent to the electron-withdrawing cyano group. A strong, sterically hindered base like LDA is used to deprotonate the C4 position without significant nucleophilic attack on the nitrile. A palladium-catalyzed cross-coupling reaction is then employed to form the C-C bond between the piperidine and the aryl halide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine. While specific experimental spectra for this compound are not widely published, the expected data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 2-methylphenyl group (approx. 7.0-7.5 ppm).- Protons of the piperidine ring (complex multiplets, approx. 1.5-4.0 ppm).- Singlet for the methyl group on the phenyl ring (approx. 2.3-2.5 ppm).- Singlet for the nine protons of the Boc group (approx. 1.4-1.5 ppm). |

| ¹³C NMR | - Carbonyl carbon of the Boc group (approx. 154 ppm).- Quaternary carbon of the Boc group (approx. 80 ppm).- Carbons of the 2-methylphenyl group (approx. 125-140 ppm).- Cyano carbon (approx. 120 ppm).- Quaternary carbon at the 4-position of the piperidine ring.- Methylene carbons of the piperidine ring.- Methyl carbon of the tolyl group (approx. 20 ppm).- Methyl carbons of the Boc group (approx. 28 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 301.19. |

| IR Spectroscopy | - C≡N stretch (approx. 2230-2240 cm⁻¹).- C=O stretch of the Boc group (approx. 1690 cm⁻¹).- C-H stretches (aromatic and aliphatic). |

Applications in Medicinal Chemistry

The primary and most significant application of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is as a key intermediate in the synthesis of ortho-methylfentanyl, a potent synthetic opioid.[1][2] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized to complete the synthesis of the fentanyl analog.

Diagram 3: Role as a Precursor to ortho-methylfentanyl.

Beyond its role as a precursor, the 4-cyano-4-arylpiperidine scaffold is of interest in medicinal chemistry for the development of other biologically active molecules. The piperidine ring is a common motif in central nervous system (CNS) active drugs, and the specific substitution pattern of this compound could be explored for the synthesis of novel therapeutic agents.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical intermediates, particularly those with potential for misuse. While a specific Material Safety Data Sheet (MSDS) for 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is not publicly available, safety precautions can be inferred from related compounds such as 1-Boc-4-cyanopiperidine and other piperidine derivatives.[4][5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Handling:

-

Use spatulas and other equipment that will not generate static electricity.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Regulatory Status:

It is important to note that precursors to controlled substances are often subject to strict regulatory control. Researchers must be aware of and comply with all local, national, and international regulations regarding the synthesis, possession, and use of this compound. For instance, related compounds like 1-Boc-4-AP are listed as DEA List I chemicals in the United States.[6]

Conclusion

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is a specialized chemical intermediate with a significant role in the synthesis of potent synthetic opioids. Its synthesis requires a solid understanding of modern organic chemistry techniques, and its handling demands strict adherence to safety protocols. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, analytical characterization, and applications, grounded in the principles of scientific integrity and practical laboratory experience. As with any compound associated with the synthesis of controlled substances, it is the responsibility of the scientific community to ensure its legitimate use in research and development while remaining vigilant to the potential for misuse.

References

-

NPS Discovery. (2023, December 20). ortho-Methylfentanyl. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

-

Drugs and Alcohol. (2024, August 30). ortho-Methyl Boc 4-AP — New Drug Monograph. Retrieved from [Link]

-

Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

- AAPPTec. (2013, September 6). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from aapptec.com (Note: A direct link was not available in the search results, but the document was cited as "MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf").

Sources

- 1. Monographs [cfsre.org]

- 2. ortho-Methyl Boc 4-AP — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. 186347-28-4|1-Boc-4-cyano-4-(2-methylphenyl)-piperidine|BLD Pharm [bldpharm.com]

- 4. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Federal Register :: Request Access [unblock.federalregister.gov]

An In-Depth Technical Guide to the Structure and Potential of 1-Boc-4-cyano-4-(o-tolyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide focuses on a specific, potentially novel derivative, 1-Boc-4-cyano-4-(o-tolyl)piperidine , a molecule poised at the intersection of established synthetic utility and unexplored pharmacological potential. The strategic incorporation of a cyano and an o-tolyl group at the 4-position of the piperidine ring introduces unique stereoelectronic properties that can profoundly influence biological activity. This document provides a comprehensive analysis of this compound, delineating a proposed synthetic pathway, detailing its structural elucidation through advanced spectroscopic techniques, and exploring its prospective applications in drug discovery and development. Our discussion is grounded in established chemical principles and draws parallels with structurally related compounds to offer field-proven insights for researchers navigating the complex landscape of novel molecular entity development.

The Strategic Importance of the 4-Cyano-4-arylpiperidine Moiety

The piperidine ring is a ubiquitous heterocyclic motif in a vast number of pharmaceuticals and natural products.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.[1] The introduction of substituents at the 4-position has been a particularly fruitful strategy in drug design.

The 4-cyano-4-arylpiperidine substructure, the core of our topic compound, offers several key advantages from a medicinal chemistry perspective:

-

Quaternary Center: The presence of a quaternary carbon at the 4-position introduces a significant steric element, which can enhance binding affinity and selectivity for a target receptor by promoting specific conformational preferences.

-

The Nitrile Group: The cyano group is a versatile functional handle. It is a potent electron-withdrawing group, influencing the pKa of the piperidine nitrogen. It can also participate in hydrogen bonding and dipole-dipole interactions within a receptor binding pocket. Furthermore, the nitrile can be synthetically transformed into other functional groups, such as amines or carboxylic acids, allowing for further molecular elaboration.[4]

-

Aryl Substitution: The nature and substitution pattern of the aryl ring are critical determinants of pharmacological activity. The aryl group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition.[5] The ortho-tolyl group in our target molecule introduces a specific steric and electronic profile that can be exploited to achieve desired biological outcomes.

Proposed Synthesis of 1-Boc-4-cyano-4-(o-tolyl)piperidine

As 1-Boc-4-cyano-4-(o-tolyl)piperidine is not a readily available commercial compound, a robust and efficient synthetic route is paramount for its investigation. We propose a synthetic strategy centered on the α-arylation of a nitrile, a powerful carbon-carbon bond-forming reaction.[6] The starting material for this synthesis is the commercially available 1-Boc-4-cyanopiperidine .

The proposed synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for 1-Boc-4-cyano-4-(o-tolyl)piperidine.

Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol is a self-validating system, where successful execution relies on the careful control of an inert atmosphere and anhydrous conditions due to the use of a strong base and an oxygen-sensitive catalyst.

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is charged with 1-Boc-4-cyanopiperidine (1.0 eq). The flask is evacuated and backfilled with argon three times to establish an inert atmosphere.

-

Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) is added via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in THF is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation and formation of the corresponding carbanion.

-

Catalyst and Aryl Halide Addition: In a separate flask, the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.05 eq) are combined under argon. Anhydrous THF is added, followed by the o-tolyl halide (e.g., 2-iodotoluene, 1.2 eq). This mixture is then transferred via cannula to the flask containing the carbanion.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C for THF). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Boc-4-cyano-4-(o-tolyl)piperidine.

Causality Behind Experimental Choices: The choice of a strong, sterically hindered base like LDA or NaHMDS is crucial to selectively deprotonate the α-carbon of the nitrile without competing nucleophilic addition to the cyano group. The palladium catalyst and the electron-rich, bulky phosphine ligand are essential for facilitating the cross-coupling reaction between the nitrile carbanion and the aryl halide.[6] The use of an aryl iodide is often preferred due to its higher reactivity in oxidative addition to the palladium(0) center.

Structural Elucidation and Characterization

The unambiguous confirmation of the structure of 1-Boc-4-cyano-4-(o-tolyl)piperidine requires a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule.

| Proton (¹H) NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 7.5 | m | 4H | o-tolyl-H |

| Piperidine Protons | 3.0 - 4.2 | m | 4H | -CH₂-N-CH₂- |

| Piperidine Protons | 1.8 - 2.2 | m | 4H | -CH₂-C-CH₂- |

| o-tolyl Methyl | ~2.4 | s | 3H | Ar-CH₃ |

| Boc Group | ~1.5 | s | 9H | -C(CH₃)₃ |

| Carbon (¹³C) NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~155 | Boc C=O |

| Aromatic Carbons | 125 - 140 | o-tolyl C |

| Nitrile Carbon | ~120 | -C≡N |

| Boc Quaternary Carbon | ~80 | -C (CH₃)₃ |

| Piperidine C4 | 40 - 50 | Quaternary C |

| Piperidine C2, C6 | ~40 | -CH₂-N |

| Piperidine C3, C5 | ~35 | -CH₂-C- |

| Boc Methyl Carbons | ~28 | -C(C H₃)₃ |

| o-tolyl Methyl Carbon | ~20 | Ar-CH₃ |

Expertise & Experience: The predicted chemical shifts are based on established ranges for similar functional groups and molecular environments.[7][8] The broad multiplets for the piperidine protons are expected due to the conformational flexibility of the ring and complex spin-spin coupling. The chemical shift of the quaternary carbon of the piperidine ring (C4) is particularly informative and is expected to be in the range of 40-50 ppm.[9] The nitrile carbon's chemical shift is anticipated around 120 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2240 - 2220 | Sharp, Medium |

| Carbonyl (C=O) | ~1690 | Strong |

| C-H (sp³) | 2980 - 2850 | Strong |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-O | 1250 - 1150 | Strong |

Trustworthiness: The presence of a sharp absorption band around 2230 cm⁻¹ would be strong evidence for the nitrile group.[10] A strong band around 1690 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. The C-H stretching vibrations for the aliphatic and aromatic portions of the molecule will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Expected Molecular Ion (M⁺): For C₁₈H₂₄N₂O₂, the exact mass would be approximately 300.1838 g/mol .

-

Key Fragmentation Patterns: Under electron ionization (EI), characteristic fragmentation would likely involve the loss of the tert-butyl group ([M-57]⁺) from the Boc protecting group, as this results in a stable carbocation. Cleavage of the piperidine ring is also expected.[11]

Potential Applications in Drug Development

The 4-cyano-4-arylpiperidine scaffold is a key intermediate and pharmacophore in the development of various therapeutic agents.

Central Nervous System (CNS) Disorders

The lipophilic nature of the o-tolyl group and the overall structure of the molecule suggest good potential for blood-brain barrier penetration, making it a candidate for CNS-active drugs.[12] Structurally related 4-arylpiperidines have shown activity as:

-

Serotonin and Dopamine Reuptake Inhibitors: These are important mechanisms in the treatment of depression and other mood disorders.

-

Sigma Receptor Ligands: Sigma receptors are implicated in a variety of neurological and psychiatric conditions, including schizophrenia and anxiety.

Opioid Receptor Modulation

The 4-arylpiperidine core is famously present in the potent analgesic fentanyl and its analogs.[5] While the introduction of a cyano group at the 4-position alters the structure significantly from that of traditional opioids, this modification could lead to novel opioid receptor modulators with unique pharmacological profiles, potentially separating analgesic effects from adverse side effects.[13][14]

Other Therapeutic Areas

The versatility of the piperidine scaffold means that derivatives could be explored for a wide range of other therapeutic targets, including but not limited to:

-

Anticancer Agents: Arylpiperazine and arylpiperidine derivatives have been investigated for their anti-proliferative activities.[15]

-

Antiviral Agents: For instance, as inhibitors of viral entry.

The logical relationship for its potential applications is illustrated below:

Figure 2: Potential therapeutic applications stemming from the core scaffold.

Conclusion

1-Boc-4-cyano-4-(o-tolyl)piperidine represents a promising, albeit underexplored, molecular entity. Its synthesis is achievable through established palladium-catalyzed cross-coupling methodologies. The structural features of this compound—a protected piperidine nitrogen, a quaternary center, a versatile nitrile group, and a sterically defined aryl substituent—make it a highly attractive building block for the synthesis of compound libraries for high-throughput screening. The insights provided in this guide, from a proposed synthetic protocol to predictive spectroscopic analysis and a discussion of potential therapeutic applications, are intended to equip researchers and drug development professionals with the foundational knowledge to harness the potential of this and related 4-cyano-4-arylpiperidines in the quest for novel and improved medicines.

References

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. [Link]

-

Bialecki, M., & Mąkosza, M. (1992). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA International Journal for Chemistry, 46(10), 382-385. [Link]

-

DeRuiter, J., & Noggle, F. T. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 36(15), 2153–2161. [Link]

-

Ding, C., & Li, Y. (2022). Aryl Carboxylic Acids Converted to Aryl Nitriles. ChemistryViews. [Link]

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Nikolić, K., & Agbaba, D. (2012). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Chemistry, 8(6), 1089-1116. [Link]

-

Shvartsberg, M. S., & Baranov, D. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1361. [Link]

- European Patent Office. (2001). 4-ARYLPIPERIDINES AS OPIOID RECEPTOR BINDING AGENTS (EP1276742A1).

-

You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051–5053. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Wang, C., & Ge, H. (2010). Direct Synthesis of Arylketones by Nickel-Catalyzed Addition of Arylboronic Acids to Nitriles. Organic Letters, 12(8), 1848–1851. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Fu, C., & Li, G. (2011). Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions. Chemical Communications, 47(23), 6641–6643. [Link]

-

LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Vitale, P., & Scilimati, A. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 8(11), 1405–1425. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Inorganic Chemistry, 43(18), 5192–5203. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Hopfgartner, G., Vetter, W., Meister, W., & Ramuz, H. (1996). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Journal of Mass Spectrometry, 31(1), 69–76. [Link]

-

Gising, J., & Nordeman, P. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 8(11), 1405-1425. [Link]

-

Chu, L., & Lipshutz, B. H. (2009). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 48(41), 7624–7627. [Link]

-

Wang, D., & Wang, J. (2016). Synthesis of α‐Aryl Esters and Nitriles: Deaminative Coupling of α‐Aminoesters and α‐Aminoacetonitriles with Arylboronic Acids. Angewandte Chemie International Edition, 55(43), 13538–13542. [Link]

-

Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature, 537(7619), 185–190. [Link]

-

Fiorino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

-

Smith, A. B., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(15), 5511–5517. [Link]

-

Mąkosza, M., & Wojciechowski, K. (2001). Vicarious Nucleophilic Substitution of Hydrogen in the Alkylation of Nitropyridines. European Journal of Organic Chemistry, 2001(7), 1215–1220. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Bernstein, H. J., & Pople, J. A. (1957). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Transactions of the Faraday Society, 53, 49-57. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

ResearchGate. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: An examination of a novel fragmentation pathway. [Link]

-

Mąkosza, M., & Kwast, E. (1995). Vicarious nucleophilic substitution of hydrogen in nitroderivatives of five-membered heteroaromatic compounds. Tetrahedron, 51(30), 8339–8354. [Link]

-

University of Puget Sound. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

ResearchGate. (2010). ATR-FTIR spectroscopy shows (a) the appearance of the nitrile group stretch at n CN = 2220 cm À1 after 10 min exposure of TCNE on Si(100)-H and (b) the absence of the CN stretch on Si(100)-C10 under the same exposure conditions (spectra have been offset). [Link]

-

ResearchGate. (2017). Assessment of the relevance of scaffolds to CNS drug discovery. A) The scaffolds considered in this study. [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

PubMed. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. [Link]

-

MedCentral. (2022). Analgesics Drug Report 2022: The Pain Management Pipeline. [Link]

-

PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

PubMed Central. (2024). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

-

PubMed. (1991). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. DE60133584T2 - 4-ARYLPIPERIDINES AS OPIOID RECEPTOR BINDING AGENTS - Google Patents [patents.google.com]

- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. medcentral.com [medcentral.com]

- 12. researchgate.net [researchgate.net]

- 13. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-based discovery of opioid analgesics with reduced side effects [escholarship.org]

- 15. mdpi.com [mdpi.com]

The Strategic Role of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] Within this privileged class of heterocycles, 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine emerges as a highly versatile and strategically important building block. This technical guide provides an in-depth analysis of its synthesis, chemical reactivity, and multifaceted applications in drug discovery. We will explore its pivotal role as a precursor to potent analgesics, particularly novel opioid receptor modulators, and delve into its potential for generating diverse libraries of compounds targeting a range of other CNS and peripheral targets. This document will serve as a comprehensive resource for researchers, offering detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on the untapped potential of this key intermediate.

Introduction: The Significance of the 4-Aryl-4-cyanopiperidine Motif

The 4-arylpiperidine substructure is a well-established pharmacophore found in numerous clinically successful drugs, most notably in the realm of potent opioid analgesics like pethidine and fentanyl.[2][3] The introduction of a cyano group at the 4-position offers a unique chemical handle for further molecular elaboration, serving as a precursor to amines, amides, and other functionalities crucial for biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable yet readily cleavable functionality, essential for multi-step synthetic sequences.[4]

The specific focus of this guide, 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine, incorporates an ortho-methylated phenyl ring. This seemingly subtle structural modification can have profound implications for the pharmacological profile of the resulting molecules. The ortho-methyl group can influence the molecule's conformation, metabolic stability, and interaction with biological targets, potentially leading to compounds with improved potency, selectivity, or a more favorable side-effect profile.

This guide will dissect the strategic value of this building block, starting with its synthesis and moving through its transformation into pharmacologically active agents.

Synthesis of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine: A Plausible and Efficient Route

While a direct, single-pot synthesis of the title compound is not extensively documented, a robust and logical synthetic strategy can be devised based on established organic chemistry principles, particularly the Strecker synthesis of α-aminonitriles.[1][5] This approach offers a convergent and efficient pathway starting from commercially available materials.

Proposed Synthetic Pathway: A Modified Strecker Approach

The most logical approach involves a three-component reaction between 1-Boc-4-piperidone, a cyanide source, and an amine, followed by arylation. A more direct route, a one-pot Strecker reaction with 2-methylaniline, is also conceivable. However, for clarity and control, a stepwise approach is outlined here.

Experimental Protocol: Synthesis of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine

Step 1: Formation of the α-aminonitrile

-

To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add a solution of potassium cyanide (1.1 eq) in water.

-

Slowly add a solution of ammonium chloride (1.1 eq) in water, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Boc-4-amino-4-cyanopiperidine.

Step 2: Arylation (Conceptual)

While direct arylation of the α-aminonitrile can be challenging, a plausible subsequent step would involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A more practical approach to introduce the aryl group is to modify the Strecker synthesis itself or employ an alternative strategy.

Alternative and More Direct Synthetic Strategy:

A highly effective method for the synthesis of 4-aryl-4-cyanopiperidines involves the reaction of a protected piperidone with an arylacetonitrile.

Experimental Protocol: Synthesis via Arylacetonitrile Addition

-

To a solution of 2-methylphenylacetonitrile (1.1 eq) in an anhydrous aprotic solvent like THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.2 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete deprotonation.

-

Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine.

Chemical Reactivity and Strategic Transformations

The true value of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine lies in its potential for diverse chemical transformations, enabling the synthesis of a wide array of pharmacologically relevant molecules.

Manipulation of the Cyano Group

The nitrile functionality is a versatile precursor to several key functional groups in medicinal chemistry:

-

Reduction to Primary Amines: The cyano group can be readily reduced to a primary aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is fundamental for accessing compounds with a 4-aminomethyl-4-arylpiperidine core, a scaffold present in various bioactive molecules.

-

Hydrolysis to Carboxylic Acids or Amides: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid or amide, respectively. These functional groups can serve as handles for further derivatization or as key pharmacophoric elements.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.[4] This deprotection step unmasks the piperidine nitrogen, allowing for subsequent N-alkylation or N-acylation reactions to introduce various substituents that can modulate the pharmacological activity.

Applications in Medicinal Chemistry: A Focus on Opioid Receptor Modulation

The 4-aryl-4-cyanopiperidine scaffold is a well-established precursor to potent opioid analgesics, particularly those of the fentanyl class.[6] The synthesis of such compounds from 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine would follow a logical synthetic sequence.

Pathway to Novel Fentanyl Analogs

A plausible pathway to fentanyl analogs involves the following key steps:

-

Reduction of the Nitrile: Conversion of the cyano group to the aminomethyl functionality.

-

N-Acylation: Acylation of the newly formed primary amine.

-

Boc Deprotection: Removal of the Boc group to expose the piperidine nitrogen.

-

N-Alkylation: Introduction of a suitable alkyl or arylalkyl group onto the piperidine nitrogen.

Structure-Activity Relationship (SAR) Insights: The Role of the Ortho-Methyl Group

The introduction of an ortho-methyl group on the 4-phenyl ring can significantly impact the pharmacological properties of the resulting opioid ligands.

| Structural Feature | Potential Pharmacological Impact | Rationale |

| Ortho-Methyl Group | Increased potency and/or selectivity | The methyl group can induce a specific conformation that favors binding to a particular opioid receptor subtype (μ, δ, or κ). It may also engage in favorable hydrophobic interactions within the receptor's binding pocket. |

| Altered metabolic profile | The methyl group can sterically hinder enzymatic metabolism of the aromatic ring, potentially leading to a longer duration of action or a different metabolite profile. | |

| Reduced off-target effects | By promoting a more defined conformation, the ortho-methyl group may decrease binding to other receptors, leading to a cleaner pharmacological profile and fewer side effects. |

Studies on related fentanyl analogs have shown that substitution on the piperidine ring can dramatically affect potency.[7] While direct data on ortho-phenyl substitution is less common, it is a rational strategy for lead optimization in opioid drug discovery.

Beyond Opioids: Exploring Other Therapeutic Avenues

While the development of novel analgesics is a primary application, the 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine scaffold holds promise for targeting other biological systems. The 4-arylpiperidine motif is found in drugs with a wide range of therapeutic applications.

-

Antipsychotics: Certain 4-arylpiperidine derivatives exhibit affinity for dopamine and serotonin receptors, making them potential candidates for the treatment of psychosis and other CNS disorders.[8]

-

Antidepressants: Modulation of serotonin and norepinephrine reuptake is a key mechanism for many antidepressant drugs, and molecules incorporating the 4-arylpiperidine core have shown activity in this area.[9]

-

Ion Channel Modulators: The piperidine scaffold can be found in compounds that modulate the activity of various ion channels, which are important targets for a range of diseases, including cardiovascular and neurological disorders.

-

Enzyme Inhibitors: Derivatives of 4-arylpiperidines have been explored as inhibitors of various enzymes, such as cholesterol 24-hydroxylase (CH24H), which is a target for certain neurological conditions.[10]

The versatility of the chemical handles on the 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine core allows for the generation of diverse chemical libraries for screening against a wide array of biological targets.

Conclusion and Future Perspectives

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is a strategically important and highly versatile building block in modern medicinal chemistry. Its efficient synthesis and the multifaceted reactivity of its functional groups provide access to a rich chemical space of potential drug candidates. While its most prominent application lies in the development of novel opioid receptor modulators with potentially improved pharmacological profiles, its utility extends to a broad spectrum of other therapeutic targets. The subtle yet significant influence of the ortho-methyl group on molecular conformation and metabolism underscores the importance of such rationally designed building blocks in fine-tuning the properties of lead compounds. As the demand for novel therapeutics with improved efficacy and safety continues to grow, the strategic application of well-designed chemical scaffolds like 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine will undoubtedly play a crucial role in the future of drug discovery.

References

-

Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Walz, A. J. & Bae, S. Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (2023). [Link]

-

Zimmerman, D. M. et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry55 , 10027–10034 (2012). [Link]

-

Colapret, J. A. et al. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry32 , 968–974 (1989). [Link]

- Google Patents.

-

Vardanyan, R. S. & Hruby, V. J. Fentanyl analogs: structure-activity-relationship study. Current pharmaceutical design14 , 3–14 (2008). [Link]

-

Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

- Gotor, V., Alfonso, I. & García-Urdiales, E. Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. (John Wiley & Sons, 2011).

-

Pasternak, G. W. Basic opioid pharmacology: an update. British Journal of Anaesthesia119 , i23–i28 (2017). [Link]

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Choi, A., Meijer, A. J. H. M., Silvestri, I. P. & Coldham, I. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry87 , 8819–8823 (2022). [Link]

-

Kourounakis, A. P., Kourounakis, P. N. & Sarantinopoulos, P. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Archiv der Pharmazie333 , 79–83 (2000). [Link]

-

Shaabani, A., Maleki, A. & Mofakham, H. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Iranian Journal of Pharmaceutical Research3 , 13–16 (2004). [Link]

-

Trescot, A. M., Datta, S., Lee, M. & Hansen, H. Opioid Pharmacology. Pain Physician11 , S133–S153 (2008). [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

- Google Patents. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Rovis, T. & Williams, R. M. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society146 , 1339–1346 (2024). [Link]

-

Wikipedia. Pethidine. [Link]

-

Iacobazzi, R. M. et al. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules28 , 5422 (2023). [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

-

American Chemical Society. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

-

Sun, W. et al. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters30 , 127506 (2020). [Link]

-

Benyhe, S. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Central European Journal of Medicine12 , 135–148 (2017). [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

-

Koike, T. et al. Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). European Journal of Medicinal Chemistry240 , 114612 (2022). [Link]

-

Morrill, C., Beedle, A. M. & St. Jean, D. J. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters9 , 1505–1508 (2007). [Link]

-

ResearchGate. Mild general synthesis of 4-substituted piperidines. [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. [4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2006106432A2 - 4-arylpiperidine derivatives and use thereof for preparing a medicament for the treatment of cns disorders - Google Patents [patents.google.com]

- 10. Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Aryl-4-Cyanopiperidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 4-aryl-4-cyanopiperidine motif is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, combined with the specific electronic and steric properties of the quaternary center bearing both an aryl and a cyano group, provides a unique platform for the design of potent and selective ligands for a diverse range of biological targets. This guide offers a comprehensive overview of this critical scaffold, from its fundamental synthesis to its role in shaping the landscape of modern therapeutics. We will delve into the synthetic strategies for its construction, explore the nuanced structure-activity relationships that govern its biological effects, and present case studies of its application in marketed drugs and clinical candidates. This document is intended to serve as a technical resource for professionals in drug discovery, providing both foundational knowledge and field-proven insights into the exploitation of this versatile chemical core.

The Strategic Advantage of the 4-Aryl-4-Cyanopiperidine Core

The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to present substituents in well-defined spatial orientations. The introduction of a quaternary carbon at the 4-position, substituted with both an aromatic ring and a cyano group, introduces a set of compelling features for drug design:

-

Structural Rigidity and Conformational Lock: The bulky substituents at the 4-position lock the piperidine ring into a preferred chair conformation. This conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity.

-

Vectorial Presentation of Substituents: The axial and equatorial positions of the aryl and cyano groups, along with the piperidine nitrogen, create distinct vectors for interaction with a receptor or enzyme active site. This allows for fine-tuning of selectivity and potency.

-

Modulation of Physicochemical Properties: The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, significantly influences the molecule's polarity, lipophilicity, and metabolic stability. The aryl group provides a locus for a wide range of modifications to explore hydrophobic and aromatic interactions.

-

Metabolic Stability: The quaternary center is inherently resistant to metabolic oxidation, a common pathway for drug metabolism. This can lead to improved bioavailability and a longer duration of action.

These attributes have made the 4-aryl-4-cyanopiperidine and related scaffolds a cornerstone in the development of therapeutics targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.

Synthetic Strategies: Constructing the Core

The synthesis of the 4-aryl-4-cyanopiperidine scaffold can be approached through several strategic disconnections. The choice of route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Convergent Synthesis via Strecker Reaction of 4-Piperidones

A highly convergent and versatile approach involves the Strecker synthesis, a classic method for preparing α-amino nitriles.[1][2][3] In this context, a suitably N-protected 4-piperidone serves as the ketone component.

Workflow: Strecker Synthesis Approach

Caption: Strecker synthesis workflow for 4-substituted piperidines.

This method allows for the late-stage introduction of the cyano group and an amino functionality, which can then be further modified. For the synthesis of a 4-aryl-4-cyanopiperidine, a variation would involve the use of an already arylated 4-piperidone or subsequent arylation.

Experimental Protocol: Strecker Synthesis of a 4-Amino-4-cyanopiperidine Derivative

-

Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and an amine source (e.g., benzylamine, 1.2 eq). Stir the mixture at room temperature for 2-4 hours until imine formation is complete as monitored by TLC or LC-MS.

-

Cyanation: To the reaction mixture, add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-Boc-4-amino-4-cyanopiperidine derivative.[4]

Arylation of Pyridine and Subsequent Reduction and Cyanation

Another common strategy involves the initial arylation of a pyridine ring, followed by reduction to the piperidine and functionalization at the 4-position.

Workflow: Pyridine Arylation Route

Caption: Synthetic route from 4-halopyridine to the target scaffold.

This approach is particularly useful for accessing a variety of aryl-substituted analogs by leveraging the vast diversity of commercially available arylboronic acids.

Asymmetric Synthesis

The creation of a chiral center at the 4-position is of significant interest, as enantiomers often exhibit different pharmacological profiles. Asymmetric synthesis of 4-aryl-4-cyanopiperidines remains a challenge but can be approached through several strategies:

-

Chiral Resolution: Classical resolution of a racemic mixture using a chiral acid or base.

-

Catalytic Asymmetric Synthesis: The use of chiral catalysts in reactions such as the enantioselective addition of nucleophiles to pyridinium salts or the asymmetric arylation of a pre-existing 4-cyanopiperidine derivative.[5][6][7] For example, chiral phosphine ligands have been used in the enantioselective annulation of imines with allenes to produce chiral piperidines.[6]

Biological Activities and Structure-Activity Relationships (SAR)

The 4-aryl-4-cyanopiperidine scaffold has been successfully employed to target a wide array of biological systems. The following sections highlight some of the most prominent examples.

Opioid Receptors: The Genesis of a Scaffold

The 4-arylpiperidine core is famously represented by the synthetic opioid pethidine (meperidine).[8][9] While pethidine itself contains a carbethoxy group instead of a cyano group, its discovery paved the way for extensive exploration of this scaffold as opioid receptor modulators. The SAR for this class is well-established:

-

Piperidine Nitrogen: A tertiary amine is crucial for the protonated species to interact with a conserved aspartate residue in the opioid receptors. The N-substituent size and character modulate potency and selectivity.

-

4-Aryl Group: An axial phenyl group is generally preferred for potent mu-opioid receptor agonism. Substituents on the phenyl ring can fine-tune activity.[10]

-

4-Cyano/Carbethoxy Group: An equatorial electron-withdrawing group at the 4-position is a common feature of potent agonists.

Table 1: SAR of 4-Arylpiperidine Opioid Receptor Ligands

| Compound | R1 (N-substituent) | R2 (4-Aryl) | R3 (4-substituent) | µ-Opioid Receptor Ki (nM) |

| Pethidine | -CH₃ | Phenyl | -COOEt | ~100-200 |

| Analog 1 | -CH₃ | 3-Hydroxyphenyl | -COOEt | ~10-20 |

| Analog 2 | -CH₂CH₂Ph | Phenyl | -COOEt | ~1-5 |

| Analog 3 | -CH₃ | Phenyl | -CN | Varies |

Note: Data is illustrative and compiled from multiple sources to demonstrate general SAR trends.[10][11]

Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by a 4-arylpiperidine agonist initiates a signaling cascade that leads to analgesia.

Caption: Simplified µ-opioid receptor signaling cascade.

Dopamine Receptors: Targeting CNS Disorders

The 4-arylpiperidine scaffold is also a key feature in many dopamine receptor antagonists, particularly for the D2, D3, and D4 subtypes, which are important targets for antipsychotic medications.[2][5][12]

Table 2: Binding Affinities of Piperidine-based Dopamine D4 Receptor Antagonists

| Compound | Aryl Ether Moiety | D4 Ki (nM) |

| 1 | 4-Fluorophenoxy | 118 |

| 2 | 3,4-Difluorophenoxy | 2.7 |

| 3 | 4-Cyanophenoxy | 1.7 |

| 4 | 4-Fluoro-3-methylphenoxy | 6.5 |

| 5 | 4-Cyano-3-fluorophenoxy | 21 |

Data adapted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, demonstrating the impact of aryl substitution on D4 receptor affinity.[5]

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by a 4-arylpiperidine-containing drug blocks the downstream signaling initiated by dopamine, a key mechanism of action for many antipsychotics.[13][14]

Caption: Antagonism of the dopamine D2 receptor signaling pathway.

Chemokine and Neurokinin Receptors: Modern Therapeutic Frontiers

The versatility of the piperidine scaffold is further demonstrated by its use in targeting other GPCRs, such as the CCR5 and NK1 receptors.

-

CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of HIV into host cells. Maraviroc, a CCR5 antagonist, features a related saturated heterocyclic core and functions by allosterically modulating the receptor to prevent its interaction with the viral gp120 protein.[15][16] The development of 4-arylpiperidine-based CCR5 antagonists has been an active area of research.[17]

-

NK1 Receptor Antagonists: The neurokinin 1 (NK1) receptor is the receptor for the neuropeptide Substance P and is implicated in emesis and depression.[18] Aprepitant, a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, contains a morpholine ring, a close structural relative of piperidine.[19][20][21] The development of piperidine-based NK1 antagonists is also an area of significant interest.

Case Study: Pethidine (Meperidine)

Pethidine, synthesized in 1938, was one of the first fully synthetic opioids and remains a benchmark for the 4-arylpiperidine class.[8]

Synthesis of Pethidine: The original synthesis involves the reaction of N,N-bis(2-chloroethyl)methylamine with benzyl cyanide.[2] The resulting 4-phenyl-4-cyanopiperidine derivative is then hydrolyzed and esterified to yield pethidine.

Mechanism of Action: Pethidine is a µ-opioid receptor agonist. Its analgesic effects are primarily mediated through its action in the central nervous system. However, its metabolite, norpethidine, has a longer half-life and can cause CNS excitability and seizures, which limits the long-term use of pethidine.[2]

Future Directions and Conclusion

The 4-aryl-4-cyanopiperidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Asymmetric Synthesis: The development of more efficient and scalable methods for the enantioselective synthesis of these scaffolds will be crucial for accessing novel and more selective therapeutics.

-

Novel Target Identification: High-throughput screening of libraries based on this scaffold will undoubtedly uncover activity against new and challenging biological targets.

-

Fine-tuning of ADME Properties: A deeper understanding of how modifications to the scaffold influence absorption, distribution, metabolism, and excretion (ADME) will enable the design of safer and more effective drugs.

References

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Nickel-Catalyzed Cyanation of Aryl Halides. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. (2019). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Antiemetic Neurokinin-1 Receptor Blockers. (2024). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

New one-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (n.d.). Indian Academy of Sciences. Retrieved January 27, 2026, from [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

An efficient and convenient one-pot multicomponent synthesis of novel pyrimidine derivatives: N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]

-

Pethidine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. (2012). PubMed. Retrieved January 27, 2026, from [Link]

-

Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Maraviroc in the treatment of HIV infection. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Aprepitant. (n.d.). StatPearls. Retrieved January 27, 2026, from [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE. Retrieved January 27, 2026, from [Link]

-

What is the mechanism of Aprepitant? (2024). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Catalytic asymmetric 1,6-type Friedel-Crafts (hetero)arylations of δ-cyano substituted para-quinone methides with 5-aminopyrazoles. (2026). PubMed. Retrieved January 27, 2026, from [Link]

-

The Neurokinin-1 Receptor Antagonist Aprepitant, a New Drug for the Treatment of Hematological Malignancies: Focus on Acute Myeloid Leukemia. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers. Retrieved January 27, 2026, from [Link]

-

Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

-

Sequential C-H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. (2014). Bentham Science. Retrieved January 27, 2026, from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

A Versatile Protocol for Copper‐Catalyzed Cyanation of Aryl and Heteroaryl Bromides with Acetone Cyanohydrin. (n.d.). Wiley Online Library. Retrieved January 27, 2026, from [Link]

-

Aprepitant - A novel NK1 -receptor antagonist. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

-

Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 27, 2026, from [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

[Pharmacokinetics, interactions and mechanism of action of maraviroc]. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Mini-Lecture Series: Maraviroc. (2022). YouTube. Retrieved January 27, 2026, from [Link]

-

Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. (2013). PubMed. Retrieved January 27, 2026, from [Link]

-

Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Opioid Pharmacology. (n.d.). Pain Physician Journal. Retrieved January 27, 2026, from [Link]

-

What is the mechanism of Maraviroc? (2024). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]

- 2. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic asymmetric 1,6-type Friedel-Crafts (hetero)arylations of δ-cyano substituted para-quinone methides with 5-aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 9. painphysicianjournal.com [painphysicianjournal.com]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]

- 14. preprints.org [preprints.org]

- 15. Sci-Hub. Catalytic Asymmetric Allylic Alkylation of 3‐Arylated Piperidin‐2‐ones / European Journal of Organic Chemistry, 2013 [sci-hub.sg]

- 16. What is the mechanism of Maraviroc? [synapse.patsnap.com]

- 17. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 18. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Enantioselective Synthesis of N-C Axially Chiral Compounds by Cu-Catalyzed Atroposelective Aryl Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable prevalence in a vast array of pharmaceuticals and natural products underscores its status as a "privileged scaffold." This technical guide provides a comprehensive exploration of the pharmacological significance of substituted piperidines, delving into the intricate relationship between their structural modifications and biological activities. We will navigate the chemical properties that make this motif so attractive for drug design, explore its role in key therapeutic areas, and provide detailed experimental protocols for the synthesis and evaluation of novel piperidine-based compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for the rational design of next-generation therapeutics.

The Piperidine Core: Physicochemical Properties and Privileged Status

The piperidine ring is a saturated heterocycle with the molecular formula C₅H₁₁N.[2] Its fundamental structure, a cyclohexane ring where one methylene group is replaced by a nitrogen atom, bestows upon it a unique combination of physicochemical properties that are highly advantageous for drug design.

Key Physicochemical Characteristics:

-

Three-Dimensionality and Conformational Flexibility: The piperidine ring predominantly adopts a chair conformation, which provides a three-dimensional scaffold that can effectively present substituents for interaction with biological targets.[4] This conformational flexibility allows the molecule to adapt to the steric demands of binding pockets, enhancing binding affinity and selectivity.

-

Basicity and Hydrogen Bonding: The nitrogen atom in the piperidine ring is basic (pKa of the conjugate acid is ~11.22), allowing it to be protonated at physiological pH.[2] This positive charge can facilitate electrostatic interactions with anionic residues in target proteins. The N-H group can also act as a hydrogen bond donor, while the nitrogen lone pair can act as a hydrogen bond acceptor, further contributing to target binding.

-

Modulation of Lipophilicity: The piperidine moiety itself is relatively lipophilic. However, the introduction of various substituents allows for the fine-tuning of the overall lipophilicity of the molecule. This is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Metabolic Stability: The piperidine ring is generally metabolically stable, which contributes to improved pharmacokinetic profiles and reduced toxicity of drugs containing this scaffold.[4]

These properties collectively contribute to the "privileged" status of the piperidine scaffold, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity.[4][5]

Therapeutic Applications of Substituted Piperidines

The versatility of the piperidine scaffold is evident in its widespread presence across numerous therapeutic classes.[1][3][4] Below, we explore its significance in several key areas of medicine.

Central Nervous System (CNS) Disorders

Piperidine is a natural constituent of the mammalian brain and plays a role in synaptic transmission and the regulation of various neurological functions.[6] Consequently, it is a prominent feature in many CNS-active drugs.

2.1.1. Antipsychotics:

Many typical and atypical antipsychotic drugs feature a piperidine or piperazine ring system.[7][8] These drugs primarily exert their effects by modulating dopamine D2 and serotonin 5-HT2A receptors.[7][9] The piperidine moiety often serves as a key structural element that orients other functional groups for optimal receptor interaction.

-

Mechanism of Action: In antipsychotics like haloperidol and risperidone, the piperidine ring is crucial for positioning the pharmacophoric elements that bind to the dopamine and serotonin receptors. These interactions stabilize the inactive conformation of the receptors, thereby blocking the downstream signaling pathways associated with psychosis.[7]

Table 1: Examples of Piperidine-Containing Antipsychotic Drugs

| Drug Name | Target(s) | Key Structural Features of the Piperidine Moiety |